molecular formula C22H18BrNO4S B3298758 N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide CAS No. 898406-00-3

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide

Cat. No. B3298758
M. Wt: 472.4 g/mol
InChI Key: ZPDGUPLZQTXFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide, also known as BBE, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide is still under investigation, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has also been shown to interact with specific proteins, such as HSP90 and HDAC6, which are involved in cancer progression and neurodegeneration.

Biochemical And Physiological Effects

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, protection against oxidative stress, and improvement of cognitive function. These effects are mediated through the modulation of various signaling pathways and protein interactions.

Advantages And Limitations For Lab Experiments

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has several advantages for lab experiments, including its high purity and stability, well-established synthesis method, and potential therapeutic properties. However, N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide also has some limitations, including its relatively low solubility in water and limited availability in large quantities.

Future Directions

There are several future directions for N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide research, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, the development of more efficient delivery methods, and the evaluation of its potential therapeutic applications in various diseases. Additionally, more studies are needed to investigate the safety and toxicity of N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide in vivo and in clinical trials.
Conclusion
In conclusion, N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide is a promising chemical compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method has been optimized to produce high yields of N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide with high purity. N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, protection against oxidative stress, and improvement of cognitive function. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide has been demonstrated to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDGUPLZQTXFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-4-(ethanesulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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